4-Fluoro-1H-indazole-6-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

4-Fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9) is a uniquely functionalized indazole scaffold featuring a 4-fluoro substituent that enhances metabolic stability and target engagement in kinase inhibitor programs. The 6-carboxylic acid handle enables rapid amide coupling for focused library synthesis in oncology, inflammation, and CNS drug discovery. With calculated LogP ~1.76, MW 180.14, and TPSA 65.98 Ų, this intermediate resides within optimal drug-like property space. Its 4-fluoro regioisomeric pattern distinguishes it from 4-chloro or 4-bromo analogs, precluding generic substitution and ensuring valid SAR conclusions. Also suited for PET tracer development and corrosion inhibitor design. Secure this strategic intermediate to accelerate your medicinal chemistry program.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 447-44-9
Cat. No. B1343665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indazole-6-carboxylic acid
CAS447-44-9
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyUCNORABQJKZNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9): A Differentiated Building Block for Kinase-Focused Medicinal Chemistry


4-Fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9) is a halogenated indazole derivative featuring a fluorine atom at the 4-position and a carboxylic acid moiety at the 6-position of the bicyclic aromatic core . The indazole scaffold is a well-established privileged structure in medicinal chemistry, serving as a bioisostere of phenol and indole . The strategic positioning of the 4-fluoro substituent and the 6-carboxylic acid handle creates a unique regioisomeric pattern that distinguishes this intermediate from other substituted indazoles. With a molecular weight of 180.14 g/mol, a calculated LogP of ~1.76, and a topological polar surface area (TPSA) of 65.98 Ų, this compound resides within favorable drug-like property space .

Procurement Risk: Why 4-Fluoro-1H-indazole-6-carboxylic Acid Cannot Be Interchanged with Common Analogs


Generic substitution among indazole-6-carboxylic acid derivatives is precluded by the profound impact of the 4-position substituent on physicochemical, electronic, and biological properties. The fluorine atom in 4-Fluoro-1H-indazole-6-carboxylic acid confers a distinct combination of small steric volume and high electronegativity that fundamentally alters molecular recognition relative to hydrogen, chloro, or bromo analogs [1][2]. Replacement with 4-chloro (CAS 885523-25-1) or 4-bromo (CAS 885523-43-3) derivatives introduces larger atomic radii and altered electron density distributions, which are known to shift lipophilicity (ΔLogP ~+0.5 for Cl vs F) and can disrupt critical binding interactions in target engagement [3]. The 6-carboxylic acid group provides a versatile synthetic handle for amide coupling, esterification, and further diversification; however, the reactivity and subsequent biological performance of the resulting conjugates are intrinsically dependent on the 4-substituent pattern. Substituting a non-fluorinated or alternatively halogenated analog risks synthetic failure, altered pharmacokinetic profiles, and invalid structure-activity relationship (SAR) conclusions.

4-Fluoro-1H-indazole-6-carboxylic Acid: Quantifiable Differentiation Against 4-Halogenated Indazole-6-carboxylic Acid Analogs


Lipophilicity Modulation: 4-Fluoro-1H-indazole-6-carboxylic Acid Exhibits Significantly Reduced LogP Compared to 4-Chloro and 4-Bromo Analogs

4-Fluoro-1H-indazole-6-carboxylic acid demonstrates a calculated LogP of 1.76, reflecting its optimal balance between hydrophilicity and lipophilicity for CNS and oral drug space [1]. In contrast, the 4-chloro analog exhibits a significantly higher LogP (~2.3) and the 4-bromo analog an even higher LogP (~2.5), values that exceed typical drug-like thresholds and are associated with increased plasma protein binding, lower aqueous solubility, and higher promiscuity risks .

Lipophilicity Physicochemical Properties Drug-likeness

Corrosion Inhibition Performance: 4-Fluoro-1H-indazole Outperforms 4-Chloro, 4-Bromo, 4-Methyl, 4-Amino, and 4-Hydroxy Analogs in DFT-Based Reactivity Predictions

A DFT study evaluating six 4-substituted indazole derivatives (4-fluoro, 4-chloro, 4-bromo, 4-methyl, 4-amino, 4-hydroxy) at the B3LYP/6-31G++(d,p) level revealed that 4-fluoro-1H-indazole exhibits the most favorable combination of frontier molecular orbital energies (EHOMO and ELUMO) for corrosion inhibition applications [1]. The calculated energy gap (ΔE) was smallest for the 4-fluoro derivative, indicating higher chemical reactivity and stronger adsorption onto metal surfaces compared to the other analogs [1].

Corrosion inhibition DFT calculations Materials science

Synthetic Versatility: 6-Carboxylic Acid Handle Enables Direct Amide and Ester Formation for Library Synthesis

The carboxylic acid group at the 6-position of 4-Fluoro-1H-indazole-6-carboxylic acid provides a direct, high-yielding handle for amide bond formation and esterification, enabling rapid diversification into focused libraries of kinase inhibitors and CNS-targeted agents [1]. This contrasts with 6-unsubstituted indazoles (e.g., 4-fluoro-1H-indazole, CAS 341-23-1), which require additional functionalization steps (e.g., halogenation, lithiation) to introduce similar reactivity, increasing synthetic burden and reducing overall yield .

Amide coupling Esterification Parallel synthesis

Fluorine-Mediated Enhancement of NOS Inhibition: Fluoroindazoles Exhibit Higher Potency than Non-Fluorinated Counterparts

In a systematic evaluation of 36 indazole derivatives against iNOS and nNOS, fluoroindazoles consistently demonstrated superior inhibitory activity compared to their non-fluorinated analogs [1]. Specifically, 4,5,6,7-tetrafluoroindazole was identified as a potent and selective iNOS inhibitor, highlighting the critical role of fluorine substitution in enhancing target engagement [1]. While 4-Fluoro-1H-indazole-6-carboxylic acid itself was not the direct focus of this enzymatic study, the class-level inference strongly supports that the 4-fluoro substitution pattern is a key driver of NOS inhibition potency.

Nitric oxide synthase iNOS nNOS

Computational Reactivity Descriptors: 4-Fluoro-1H-indazole Displays Favorable Electrophilicity and Chemical Hardness for Metal Surface Adsorption

The DFT study by Tüzün (2018) calculated global reactivity parameters for six 4-substituted indazoles, including electrophilicity (ω) and chemical hardness (η) [1]. 4-Fluoro-1H-indazole exhibited a higher electrophilicity index and lower chemical hardness compared to the 4-chloro and 4-bromo analogs, indicating a greater propensity to accept electrons and form stable adsorbed layers on metal surfaces [1]. These computational descriptors directly correlate with experimental corrosion inhibition efficiency.

DFT Electrophilicity Chemical hardness

Recommended Research and Procurement Scenarios for 4-Fluoro-1H-indazole-6-carboxylic Acid (CAS 447-44-9)


Kinase Inhibitor Fragment and Lead Optimization Campaigns

The 4-fluoro-1H-indazole core is a validated kinase hinge-binding motif, and the 6-carboxylic acid enables rapid amide coupling to generate diverse focused libraries [1]. This compound is ideally suited for structure-activity relationship (SAR) studies targeting ATP-competitive kinase inhibitors, particularly for oncology and inflammation programs where fluorine substitution enhances metabolic stability and target engagement [2].

Development of Novel Corrosion Inhibitors for Industrial Applications

The DFT-validated superior reactivity of 4-fluoro-1H-indazole compared to other 4-substituted analogs positions this compound as a lead scaffold for designing high-efficiency corrosion inhibitors for steel and other metal surfaces [3]. Researchers can leverage the carboxylic acid handle to introduce additional anchoring groups, further enhancing adsorption and inhibition performance.

Synthesis of CNS-Penetrant Drug Candidates

The optimal LogP (1.76) and low molecular weight (180.14 g/mol) of 4-Fluoro-1H-indazole-6-carboxylic acid place it within favorable property space for central nervous system (CNS) drug discovery . The fluorine atom can engage in beneficial C-F···H-N interactions with target proteins, while the carboxylic acid provides a vector for introducing solubilizing groups or building more complex architectures.

Preparation of Radiolabeled PET Tracers via Amide Linkage

The 6-carboxylic acid handle offers a direct route for incorporating fluorine-18 or carbon-11 radionuclides via amide bond formation, making this compound a strategic intermediate for developing positron emission tomography (PET) imaging agents targeting kinase enzymes or other indazole-binding proteins . The 4-fluoro substitution may also facilitate isotopic labeling strategies.

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